
2,6-Dimethylphenylhydrazinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylphenylhydrazinehydrochloride is a chemical compound with the molecular formula C8H13ClN2This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenylhydrazinehydrochloride typically involves the reaction of 2,6-dimethylaniline with hydrazine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylphenylhydrazinehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Aplicaciones Científicas De Investigación
2,6-Dimethylphenylhydrazinehydrochloride has several applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential antihypertensive activity.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethylphenylhydrazinehydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can form hydrazone derivatives with carbonyl compounds, which can further undergo various chemical transformations. The compound’s effects are mediated through its ability to participate in nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylaniline: A precursor in the synthesis of 2,6-Dimethylphenylhydrazinehydrochloride.
Phenylhydrazine: A similar hydrazine derivative used in organic synthesis.
2,4-Dimethylphenylhydrazine: Another hydrazine derivative with similar chemical properties
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable hydrazone derivatives makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C8H13ClN2 |
|---|---|
Peso molecular |
172.65 g/mol |
Nombre IUPAC |
(2,6-dimethylphenyl)hydrazine;hydron;chloride |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-4-3-5-7(2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H |
Clave InChI |
GQKQMDUOOZVZFD-UHFFFAOYSA-N |
SMILES canónico |
[H+].CC1=C(C(=CC=C1)C)NN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


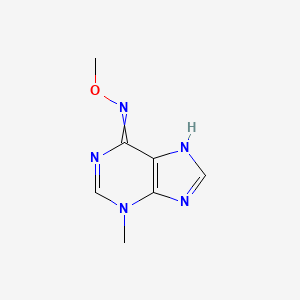


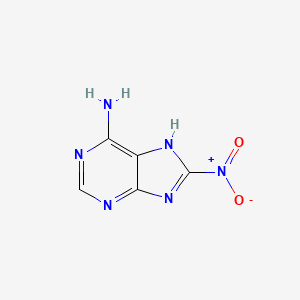



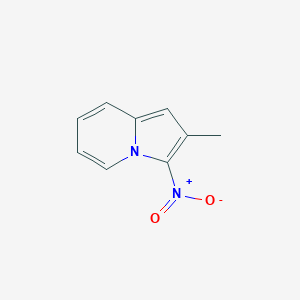
![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)


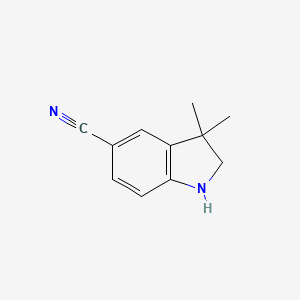
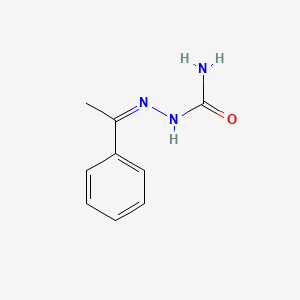
![[1,2]Oxazolo[3,4-C]quinoline](/img/structure/B11913159.png)
